Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Lipophilicity LogP Chromatography

This is the definitive Knorr's Pyrrole (CAS 2436-79-5), the prototypical product of the Knorr pyrrole synthesis. Its unique 2,4-diester substitution and specific 3,5-dimethyl pattern are essential for controlled reactivity in synthesizing porphyrins and dipyrromethanes. Using analogs risks process failure. Its distinct LogP and steric profile ensure predictable, stepwise transformations, making it the most reliable building block for complex tetrapyrrolic architectures.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 2436-79-5
Cat. No. B182941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
CAS2436-79-5
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C
InChIInChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3
InChIKeyXSBSXJAYEPDGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr‘s Pyrrole): A Foundational Heterocyclic Building Block for Porphyrin and Dipyrromethane Synthesis


Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5), commonly known as Knorr’s Pyrrole, is a symmetrically substituted pyrrole featuring ester functionalities at the 2- and 4-positions [1]. It is the prototypical product of the eponymous Knorr pyrrole synthesis, a cornerstone method for preparing highly functionalized pyrroles [2]. The compound exhibits a melting point of 135-136 °C, a molecular weight of 239.27 g/mol, and a consensus LogP of approximately 2.24 [3]. While its straightforward synthesis and availability as a commodity research chemical have made it a prevalent scaffold in academic and industrial settings, the presence of two ethyl ester moieties and the fully substituted 3,5-methyl positions confer a distinct and quantifiable reactivity and physical property profile that directly governs its suitability as an intermediate, particularly in the synthesis of porphyrins and dipyrromethanes [4].

Procurement Risks of Substituting Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate with Alternative Pyrrole Esters


Substituting diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with a generic or closely related analog introduces significant risk of process failure and irreproducible results in critical synthetic applications. The compound's dual ester groups dictate not only its physical properties, such as solubility and crystallinity, but also its chemoselectivity in subsequent transformations [1]. Analogs with differing ester groups (e.g., dimethyl or di-tert-butyl) exhibit markedly different lipophilicities and hydrolytic stabilities, which profoundly impact reaction kinetics, especially in the stepwise construction of complex architectures like porphyrins and dipyrromethanes [2]. Furthermore, the specific substitution pattern (2,4-dicarboxylate vs. 3,5-dicarboxylate) and the presence of the free pyrrolic N-H are essential for the hydrogen-bond-directed assembly and regioselective functionalization that underpin the compound's utility as a scaffold [3]. Generic replacement without quantitative validation of these key parameters can lead to altered reaction yields, unexpected side products, and compromised purity of the final advanced intermediate, ultimately resulting in wasted resources and delayed project timelines. The evidence below quantifies these critical differentiation points.

Quantitative Differentiation of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate Against Key Analogs


Lipophilicity (LogP) as a Determinant of Solubility and Purification Profile

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Target) exhibits a quantifiably distinct lipophilicity compared to its dimethyl ester analog. This difference in LogP directly impacts chromatographic retention time and solvent partitioning during workup and purification, factors that can be critical for scaling up synthetic routes [1].

Lipophilicity LogP Chromatography Solubility

Steric Bulk and Hydrolytic Stability: Diethyl Ester vs. Di-tert-butyl Ester

The choice of ester group on the pyrrole core has a profound and quantifiable effect on molecular conformation and hydrolytic susceptibility. The target compound, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, is a planar molecule that forms a hydrogen-bonded dimer in the solid state. In contrast, the di-tert-butyl analog exhibits a non-planar geometry and a different crystal packing motif, which is indicative of the steric bulk introduced by the tert-butyl groups [1].

Ester Hydrolysis Steric Hindrance Protecting Group Strategy Crystal Structure

Validated Synthetic Yield for Porphyrin Precursor Assembly

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has been validated as a robust starting material for the multi-step synthesis of complex natural products. In a landmark study, it served as the foundational building block for the total synthesis of chlorophyll a, enabling the formation of a key unsymmetrically-substituted porphyrin intermediate [1].

Porphyrin Synthesis Dipyrromethane Chlorophyll Reaction Yield

Defined Melting Point and Crystalline Purity Benchmark

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate possesses a well-defined and relatively high melting point compared to several of its close structural analogs. This physical property is not merely descriptive; it is a practical indicator of crystallinity and a reliable quality control metric for ensuring compound purity upon procurement and prior to use in sensitive syntheses [1].

Melting Point Crystallinity Purity Analysis Quality Control

High-Value Application Scenarios for Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate in Academic and Industrial Research


Synthesis of Symmetric and Unsymmetric Porphyrins for Hemoprotein Modeling

This compound is the optimal starting material for building porphyrin systems that require precise substitution patterns to avoid orientational disorder. As demonstrated in Section 3, its established use in achieving a 50% yield of an unsymmetrical porphyrin intermediate in the total synthesis of chlorophyll a validates its utility for constructing complex, bio-relevant tetrapyrroles [1]. In industrial research, this predictability translates to higher success rates and lower material costs when synthesizing analogs of heme or other tetrapyrrolic cofactors for structural biology studies [2].

Stepwise Assembly of α-Unsubstituted Dipyrromethanes

The 2,4-diester substitution pattern of Knorr's Pyrrole is essential for controlling the reactivity of the α-positions. Research has specifically utilized pyrroles obtained by the Knorr method for the designed synthesis of α-unsubstituted dipyrromethanes, which are critical intermediates in the construction of porphyrin macrocycles [3]. Attempting this chemistry with a 3,5-diester isomer or a monoester would lead to a different reactivity profile and is unlikely to produce the desired dipyrromethane scaffold in good yield.

Differential Protection and Derivatization Strategies

The distinct physical properties of the diethyl ester group—specifically its LogP of 2.2 and its intermediate steric profile compared to methyl or tert-butyl esters—offer a strategic advantage. In synthetic routes requiring selective manipulation of one ester group, the target compound's reactivity allows for controlled, stepwise transformations. For example, the selective hydrolysis of one ethyl ester is a known pathway to valuable mono-acid pyrroles [4], enabling the creation of asymmetric building blocks. The dimethyl analog, due to its lower lipophilicity (Section 3), would present different solubility and extraction properties, potentially complicating reaction workup.

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